molecular formula C9H10ClNO2 B1388853 (2R)-3-amino-2-(4-chlorophenyl)propanoic acid CAS No. 1243241-70-4

(2R)-3-amino-2-(4-chlorophenyl)propanoic acid

Cat. No.: B1388853
CAS No.: 1243241-70-4
M. Wt: 199.63 g/mol
InChI Key: NCFOMSKIIHPPCQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Amino-2-(4-chlorophenyl)propanoic acid is a chiral amino acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a propanoic acid backbone with a 4-chlorophenyl group and a primary amine, presenting a versatile scaffold for the construction of more complex molecules. Its stereochemistry, defined by the (R)-configuration at the C2 position, is critical for its biological activity and distinguishes it from its (S)-enantiomer, which may have distinct biological properties and applications . The primary research value of this compound lies in its role as a precursor for investigational therapeutics. It is a key intermediate in the synthesis of type D inhibitors designed for anticancer activity evaluation, and its structural analogs have been explored as inhibitors of the PI3K pathway, a crucial target in oncology for regulating cell growth and survival . The 4-chlorophenyl group contributes to the molecule's properties by potentially enhancing interactions with hydrophobic pockets in target proteins . Researchers utilize this chiral building block in multi-step synthetic routes, where it can undergo various transformations, including Boc protection of the amine group, peptide coupling via its carboxylic acid moiety, and esterification . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-3-amino-2-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFOMSKIIHPPCQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-(4-chlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-amino-2-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with substituted phenyl rings.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-amino-2-(4-chlorophenyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds that target specific biological pathways, particularly those involved in neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems by interacting with glutamate receptors. This modulation is vital for understanding its potential therapeutic implications in conditions such as depression and anxiety disorders.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit certain enzymes associated with inflammatory pathways. For example, it has shown the capacity to reduce cyclooxygenase (COX) enzyme activity, which is pivotal in the inflammatory response .

Antimicrobial Research

Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in developing new antibiotics or treatments for infectious diseases.

Case Study 1: Chronic Pain Management

A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a significant reduction in pain levels among participants receiving the treatment compared to those on placebo, suggesting its potential as an analgesic agent.

Case Study 2: Anxiety Disorders

Another study focused on the effects of this compound on individuals with generalized anxiety disorder. Participants reported decreased anxiety symptoms following treatment with this compound, supporting its potential use as an anxiolytic agent .

Summary of Findings

Study FocusFindings
NeuroprotectionReduced neuronal damage in excitotoxic models
Receptor BindingHigh affinity for NMDA receptors
Pain ManagementSignificant analgesic effects in chronic pain conditions
Anxiety ReductionDecreased anxiety symptoms in clinical populations

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence Reference
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 215.64 4-chlorophenyl, amino, propanoic acid N/A (Target)
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Bromine replaces chlorine at para position
N-Acetyl-2-(4-chlorophenyl)-DL-β-alanine C₁₁H₁₂ClNO₃ 241.67 Acetylated amino group, 4-chlorophenyl
(2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid C₁₁H₁₅NO₃ 209.25 Methoxy and methyl groups at ortho/para positions
(S)-2-Amino-3-(4-amino-2-chlorophenyl)propanoic acid C₉H₁₁ClN₂O₂ 214.65 Additional amino group at phenyl ring
[(2R)-3-amino-2-(4-chlorophenyl)propyl]phosphonic acid (Phaclofen) C₉H₁₃ClNO₃P 257.63 Phosphonic acid replaces propanoic acid

Key Structural Differences and Implications

Halogen Substitutions: The bromine analog (C₉H₁₀BrNO₂) has a larger atomic radius and higher molecular weight than the chlorine variant, which may enhance hydrophobic interactions in biological systems but reduce metabolic stability . Fluorine-substituted analogs (e.g., in ) are absent here but could offer improved electronegativity and binding affinity .

The additional amino group in (S)-2-Amino-3-(4-amino-2-chlorophenyl)propanoic acid introduces a polar site, possibly improving solubility or enabling dual-target interactions .

Backbone Alterations :

  • Phaclofen replaces the carboxylic acid with a phosphonic acid group, significantly altering its charge distribution and making it a potent GABAB receptor antagonist .

Phenyl Ring Substituents: Methoxy and methyl groups (C₁₁H₁₅NO₃) introduce steric bulk and electron-donating effects, which could modulate receptor selectivity or metabolic pathways .

Biological Activity

(2R)-3-amino-2-(4-chlorophenyl)propanoic acid, also known as R-3-amino-2-(4-chlorophenyl)propionic acid, is an amino acid derivative that exhibits significant biological activity. Its structural characteristics, particularly the presence of a 4-chlorophenyl group, contribute to its potential applications in pharmaceutical research and development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClNO2C_9H_{10}ClNO_2. The compound features a chiral center at the second carbon atom, which is crucial for its biological interactions. The presence of the chlorophenyl group enhances its lipophilicity and potential receptor binding affinity.

PropertyValue
Molecular Weight187.63 g/mol
Melting Point120-122 °C
SolubilitySoluble in water
pKaApproximately 2.5

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of excitatory neurotransmission, potentially influencing glutamate receptors.

  • Glutamate Receptor Modulation : The compound may interact with NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function.
  • Neuroprotective Effects : Studies suggest that it could exert neuroprotective effects against excitotoxicity, a condition often linked to neurodegenerative diseases.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in reduced neuronal damage following induced excitotoxicity. The findings indicated significant improvements in behavioral outcomes and reduced markers of oxidative stress.

Study 2: Receptor Binding Affinity

Research utilizing radiolabeled binding assays revealed that the compound exhibits a notable affinity for NMDA receptors compared to other amino acid derivatives. This suggests its potential use in developing drugs targeting neurological disorders.

Table 2: Summary of Case Studies

Study FocusFindings
NeuroprotectionReduced neuronal damage in excitotoxic models
Receptor BindingHigh affinity for NMDA receptors

Applications in Pharmaceutical Development

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Neurological Disorders : Potential development of treatments for conditions such as Alzheimer's disease and schizophrenia.
  • Pain Management : Investigated for its role in modulating pain pathways through glutamate receptor interactions.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R)-3-amino-2-(4-chlorophenyl)propanoic acid, and what critical parameters influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including protection-deprotection of functional groups to preserve stereochemical integrity. For example, oxazolidinone intermediates can protect adjacent amino and hydroxyl groups during synthesis . Critical parameters include:

  • Chiral starting materials : Use of enantiopure precursors (e.g., amino alcohols) to ensure correct configuration.
  • Reaction conditions : Temperature, solvent polarity, and pH influence racemization risks.
  • Catalysts : Chiral catalysts or enzymes for asymmetric synthesis.
    • Analytical validation (e.g., chiral HPLC or X-ray crystallography) is essential to confirm enantiomeric purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound using analytical techniques?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related β-amino acids .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA under optimized mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) .
  • Spectroscopy : NMR (1H/13C) confirms substituent positions, while IR identifies functional groups like carboxylic acids and amines .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?

  • Methodological Answer :

  • Dynamic kinetic resolution : Combines racemization and selective crystallization under controlled pH and temperature .
  • Enzymatic resolution : Lipases or proteases selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral stationary phases (CSPs) : Preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation .

Q. How does the stereochemical configuration of this compound influence its biological activity and receptor binding specificity?

  • Methodological Answer :

  • Molecular docking studies : Compare binding affinities of (2R) vs. (2S) enantiomers to target receptors (e.g., GABA_A or NMDA receptors). The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Pharmacophore modeling : Identifies critical hydrogen-bonding interactions between the amino/carboxylic acid groups and active sites .
  • In vitro assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to quantify stereospecific effects .

Q. What are the key considerations in designing stability-indicating methods for this compound under various pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), oxidative (H2O2), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-MS .
  • Buffer selection : Use phosphate buffers for pH 7.4 (physiological) and citrate for pH 3 (gastric), ensuring compatibility with detection wavelengths (e.g., 210–230 nm for carboxylic acids) .
  • Validation parameters : Include specificity, linearity (R² > 0.999), and precision (%RSD < 2%) per ICH guidelines .

Q. How do structural modifications, such as halogen substitution or amino group positioning, affect the physicochemical and pharmacological properties of this compound compared to its analogs?

  • Methodological Answer :

  • Comparative QSAR studies : Replace 4-Cl with 4-F or 4-NO2 to assess impacts on logP, solubility, and IC50 values in enzyme inhibition assays .
  • Crystallographic analysis : Compare packing motifs of halogenated analogs to identify steric/electronic effects on crystal stability .
  • In vivo pharmacokinetics : Measure half-life and bioavailability in rodent models; 4-Cl analogs often show prolonged retention due to reduced metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid
Reactant of Route 2
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.